Branebrutinib

Description

Properties

IUPAC Name |

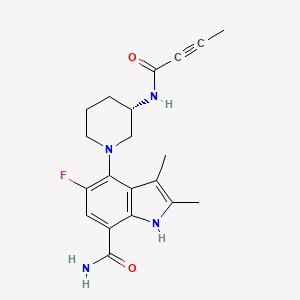

4-[(3S)-3-(but-2-ynoylamino)piperidin-1-yl]-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O2/c1-4-6-16(26)24-13-7-5-8-25(10-13)19-15(21)9-14(20(22)27)18-17(19)11(2)12(3)23-18/h9,13,23H,5,7-8,10H2,1-3H3,(H2,22,27)(H,24,26)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPPLCNBDLZIFG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NC1CCCN(C1)C2=C(C=C(C3=C2C(=C(N3)C)C)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CC(=O)N[C@H]1CCCN(C1)C2=C(C=C(C3=C2C(=C(N3)C)C)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1912445-55-6 | |

| Record name | Branebrutinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1912445556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Branebrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15347 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BRANEBRUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LBRZUYSHU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Branebrutinib's Mechanism of Action in B Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Branebrutinib (BMS-986195) is a potent and highly selective covalent irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. By forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, this compound effectively and permanently blocks its kinase activity.[1][2] This targeted inhibition disrupts downstream signaling cascades essential for B-cell activation, proliferation, and survival.[3] This guide provides an in-depth technical overview of this compound's mechanism of action in B cells, including its biochemical potency, effects on cellular signaling, and the experimental methodologies used for its characterization.

Introduction

Bruton's tyrosine kinase is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[4] It plays a pivotal role in transducing signals from the B-cell receptor, a key initiator of the adaptive immune response.[4] Dysregulation of the BCR signaling pathway is implicated in the pathophysiology of various B-cell malignancies and autoimmune diseases.[2] As a central node in this pathway, BTK has emerged as a prime therapeutic target. This compound was developed as a next-generation BTK inhibitor with high potency and selectivity, aiming to provide robust and durable target engagement.[3]

Core Mechanism of Action: Covalent and Irreversible BTK Inhibition

This compound's primary mechanism of action is the covalent and irreversible inhibition of BTK.[1] This occurs in a two-step process:

-

Reversible Binding: this compound initially binds non-covalently to the ATP-binding pocket of BTK.

-

Covalent Bond Formation: Subsequently, an electrophilic moiety on this compound forms a covalent bond with the thiol group of the cysteine 481 residue within the BTK active site.[2]

This irreversible binding leads to the permanent inactivation of the BTK enzyme, thereby blocking its ability to phosphorylate downstream substrates.

Quantitative Data: Potency and Selectivity

The potency and selectivity of this compound have been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Target | IC50 (nM) | Assay Type | Reference |

| BTK | 0.1 | Cell-free assay | [5] |

| TEC | 0.9 | Cell-free assay | [5] |

| BMX | 1.5 | Cell-free assay | [5] |

| TXK | 5 | Cell-free assay | [5] |

Table 1: In Vitro Kinase Inhibitory Potency of this compound. This table displays the half-maximal inhibitory concentration (IC50) of this compound against BTK and other Tec family kinases.

| B-cell Function | IC50 (nM) | Assay Type | Reference |

| BCR-stimulated CD69 expression | 11 | Human whole blood assay | [5] |

| Calcium Flux | 7 | Ramos B cells | [3] |

| CD86 expression | <1 | B cells | [3] |

| Cytokine production | <1 | B cells | [3] |

| Proliferation | <1 | B cells | [3] |

Table 2: Cellular Inhibitory Potency of this compound in B-cell Functional Assays. This table showcases the IC50 values of this compound in various assays measuring B-cell activation and function.

B-Cell Signaling Pathway Inhibition

The binding of an antigen to the B-cell receptor initiates a signaling cascade that is critically dependent on BTK. This compound's inhibition of BTK disrupts this pathway at a key juncture, leading to the attenuation of downstream signaling events.

Figure 1: this compound's Inhibition of the B-Cell Receptor Signaling Pathway. This diagram illustrates the key steps in the BCR signaling cascade and highlights this compound's point of intervention.

The key consequences of BTK inhibition by this compound include:

-

Reduced Phospholipase C gamma 2 (PLCγ2) Activation: BTK is responsible for the phosphorylation and activation of PLCγ2. Inhibition of BTK prevents this crucial step.

-

Decreased Downstream Messengers: Activated PLCγ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This compound treatment leads to reduced levels of IP3 and DAG.[6]

-

Inhibition of Calcium Mobilization: IP3 is responsible for inducing the release of intracellular calcium stores, a critical event in B-cell activation. This compound potently inhibits this calcium flux.[3]

-

Suppression of Transcription Factor Activation: The downstream signaling cascade ultimately leads to the activation of transcription factors such as NF-κB and NFAT, which drive the expression of genes involved in B-cell proliferation, survival, and the production of inflammatory cytokines. This compound effectively blocks the activation of these transcription factors.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of specialized in vitro and cellular assays. Below are detailed methodologies for key experiments.

In Vitro BTK Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified BTK.

References

- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Signalling of Bruton's tyrosine kinase, Btk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

Branebrutinib: A Technical Guide to a Highly Selective Covalent BTK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branebrutinib (BMS-986195) is a potent and highly selective, orally administered, covalent inhibitor of Bruton's tyrosine kinase (BTK). As a key mediator in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, BTK is a critical therapeutic target for a range of B-cell malignancies and autoimmune diseases. This compound distinguishes itself through its rapid, irreversible binding to a cysteine residue in the BTK active site, leading to profound and sustained target inhibition long after the compound has been cleared from systemic circulation. This high selectivity, particularly against other kinases like EGFR, results in a favorable safety profile. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, selectivity, pharmacokinetic and pharmacodynamic properties, and summarizing key experimental methodologies and clinical findings.

Introduction

Bruton's tyrosine kinase is a non-receptor tyrosine kinase belonging to the Tec family, expressed in most hematopoietic cells, excluding T cells and terminally differentiated plasma cells.[1][2] It is an essential enzyme in signaling pathways downstream of the B-cell receptor and Fc receptors, which are critical for the proliferation, differentiation, and survival of B-lymphocytes and the activation of myeloid cells.[2][3] Dysregulation of BTK signaling is implicated in the pathophysiology of various B-cell cancers and autoimmune disorders like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).[2][4]

This compound (BMS-986195) was developed as a covalent, irreversible inhibitor designed for high potency, selectivity, and rapid in vivo inactivation of BTK.[3] It covalently modifies a cysteine residue (Cys481) in the ATP-binding pocket of BTK, leading to its inactivation.[5][6] This mechanism provides durable pharmacodynamic effects that are uncoupled from the drug's short plasma half-life.[7] This guide consolidates preclinical and clinical data to serve as a technical resource for professionals in the field.

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effect by blocking the catalytic activity of BTK. This inhibition disrupts the signal transduction cascade downstream of key immune receptors.

B-Cell Receptor (BCR) Signaling Pathway

Upon antigen binding, the BCR initiates a signaling cascade involving LYN-mediated phosphorylation of ITAMs, which recruits and activates SYK. BTK is subsequently recruited to the plasma membrane and activated, leading to the phosphorylation of phospholipase Cγ2 (PLCγ2). Activated PLCγ2 generates the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which trigger calcium mobilization and activate downstream pathways like NF-κB and MAPK, ultimately promoting B-cell survival, proliferation, and activation.[4][8] this compound's inhibition of BTK halts this entire cascade.

Fc Receptor (FcR) Signaling Pathway

In myeloid cells such as macrophages and mast cells, BTK is a critical component of the signaling pathway for Fc receptors (e.g., FcγR and FcεRI).[2][3] Engagement of these receptors by immune complexes leads to BTK-dependent activation of PLCγ2, triggering the release of pro-inflammatory cytokines and chemokines (e.g., TNF-α) and mediating cellular functions like degranulation.[5] this compound blocks these inflammatory processes by inhibiting BTK.

Potency and Selectivity

This compound demonstrates exceptional potency against BTK and high selectivity across the kinome, which is critical for minimizing off-target effects.

In Vitro Potency

The inhibitory activity of this compound was determined using various in vitro assays. In a recombinant enzyme assay, it showed sub-nanomolar potency. This potent activity was confirmed in cell-based assays, where it effectively inhibited BCR-stimulated pathways.[6]

| Assay Type | Target/Endpoint | IC₅₀ Value |

| Recombinant Enzyme Assay | BTK | 0.1 nM[6] |

| Human Whole Blood Assay | BTK Inactivation | 5 nM[6] |

| Human Whole Blood Assay | BCR-stimulated CD69 Expression on B-cells | 11 nM[6] |

| Cell-based Assay | FcγR-dependent TNF-α Production | Similar to BCR-dependent endpoints[5] |

Kinase Selectivity

This compound's selectivity was profiled against a large panel of kinases. It showed remarkable selectivity for BTK over other kinases, a key differentiator from less selective inhibitors that can cause side effects through inhibition of kinases like EGFR.[6][7]

| Kinase | IC₅₀ (nM) | Selectivity vs. BTK (Fold) |

| BTK | 0.1 | 1 |

| TEC | 0.9 | 9[6] |

| BMX | 1.5 | 15[6] |

| TXK | 9.0 | 90[6] |

| Other Kinases (240+) | >500 nM | >5000[5][7] |

Pharmacokinetics and Pharmacodynamics

The clinical profile of this compound is defined by its rapid absorption and elimination, combined with a durable pharmacodynamic effect due to its covalent binding mechanism. Data is derived from a Phase I study in healthy participants (NCT02705989).[7]

Pharmacokinetics (PK)

This compound is rapidly absorbed after oral administration, with plasma concentrations peaking within an hour and declining to undetectable levels within 24 hours. No accumulation was observed with multiple daily doses.[7]

| Parameter | Value (Single and Multiple Doses) |

| Time to Cₘₐₓ (Tₘₐₓ) | ~1 hour[7] |

| Plasma Half-life (t₁/₂) | 1.2–1.7 hours[7] |

| Accumulation | None observed[7] |

| Exposure | Dose-proportional[7] |

Pharmacodynamics (PD)

Despite its short plasma half-life, this compound achieves rapid, high, and sustained BTK occupancy. A single 10 mg dose is sufficient to achieve nearly 100% BTK occupancy. This occupancy decays slowly over time, driven by the resynthesis rate of the BTK protein, ensuring prolonged target inhibition.[7]

| Parameter | Value |

| BTK Occupancy (single 10 mg dose) | ~100%[7] |

| BTK Occupancy Half-life | 115–154 hours[9] |

Clinical Studies

This compound has been evaluated in Phase I and Phase II clinical trials.

Phase I Study in Healthy Volunteers (NCT02705989)

This randomized, placebo-controlled, single- and multiple-ascending dose study assessed the safety, PK, and PD of this compound.[7]

-

Design : Single Ascending Dose (SAD) cohorts received 0.3 mg to 30 mg. Multiple Ascending Dose (MAD) cohorts received 0.3 mg to 10 mg daily for 14 days.[7]

-

Safety : this compound was well tolerated. Most adverse events were mild to moderate. Notably, rashes typical of EGFR inhibition were not observed, consistent with its high selectivity.[7]

-

PK/PD : The study confirmed the rapid absorption, short plasma half-life, and durable BTK occupancy, supporting its potential for development in immune-mediated diseases.[7]

Phase II Study in Autoimmune Diseases (NCT04186871)

This study was designed to evaluate the efficacy and safety of this compound in patients with active RA, SLE, or Primary Sjögren's Syndrome (pSS).[10] The study was initiated but was later terminated prematurely.[8] The planned dose for the SLE sub-study was 9 mg once daily.[8] Due to the early termination, comprehensive efficacy data, such as ACR20/50/70 response rates, are not available from this study.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of key findings. The following sections describe the principles of the core assays used in the development of this compound.

In Vitro BTK Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the kinase activity of BTK.

References

- 1. BTK Inhibitor Passes Phase II Test in RA | MedPage Today [medpagetoday.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. researchgate.net [researchgate.net]

- 4. Study to Assess Safety and Effectiveness of this compound Treatment in Participants With Active Systemic Lupus Erythematosus or Primary Sjögren's Syndrome, or this compound Treatment Followed by Open-label Abatacept Treatment in Study Participants With Active Rheumatoid Arthritis [ctv.veeva.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. mdpi.com [mdpi.com]

- 7. Safety, pharmacokinetics and pharmacodynamics of this compound (BMS-986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo-controlled trial in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EudraCT Number 2019-002205-22 - Clinical trial results - EU Clinical Trials Register [clinicaltrialsregister.eu]

- 9. researchgate.net [researchgate.net]

- 10. hra.nhs.uk [hra.nhs.uk]

Branebrutinib's Role in Bruton's Tyrosine Kinase Signaling: A Technical Guide

Abstract

Branebrutinib (BMS-986195) is a potent and highly selective oral small-molecule inhibitor of Bruton's tyrosine kinase (BTK). As a covalent, irreversible inhibitor, it forms a specific bond with a cysteine residue in the BTK active site, leading to rapid and sustained inactivation of the kinase.[1][2] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is fundamental for B-cell development, proliferation, and survival.[3] Dysregulation of this pathway is implicated in the pathophysiology of various B-cell malignancies and autoimmune diseases.[4] This technical guide provides an in-depth analysis of this compound's mechanism of action, its interaction with the BTK signaling cascade, and a summary of its pharmacological profile. It includes quantitative data on its potency and selectivity, pharmacokinetic/pharmacodynamic properties, and detailed protocols for key experimental assays relevant to its development.

The Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Bruton's tyrosine kinase is a member of the Tec family of kinases, expressed in hematopoietic cells, but notably absent in T cells and terminally differentiated plasma cells.[1][5] It is a crucial signaling node downstream of the B-cell receptor (BCR).[6] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[7] Activated BTK then phosphorylates and activates phospholipase Cγ2 (PLCγ2), which in turn triggers downstream events including calcium mobilization and activation of transcription factors like NF-κB.[4][8] This cascade is essential for B-cell survival, proliferation, and differentiation.[4] BTK is also involved in signaling pathways for other immune receptors, including the Fc-gamma receptor in monocytes and the Fc-epsilon receptor in granulocytes.[5]

Mechanism of Action: Covalent Inhibition

This compound is an irreversible inhibitor that functions by covalently modifying a cysteine residue (Cys481) within the ATP-binding pocket of the BTK active site.[1][2][9] This targeted covalent modification results in the rapid and durable inactivation of the enzyme's kinase activity, thereby blocking downstream signaling.[1] This mechanism provides high potency and sustained pharmacodynamic effects that persist even after the drug's plasma concentration has diminished.[10][11]

Quantitative Analysis: Potency and Selectivity

This compound demonstrates exceptional potency against BTK and high selectivity over other kinases, which is critical for minimizing off-target effects.

Table 1: In Vitro Enzymatic Potency and Selectivity

| Kinase Target | IC₅₀ (nM) | Selectivity vs. BTK | Reference |

| BTK | 0.1 | - | [2][12] |

| TEC | 0.9 | 9-fold | [12] |

| BMX | 1.5 | 15-fold | [12] |

| TXK | 5.0 | 50-fold | [12] |

| Other (240 kinases) | - | >5000-fold | [1][9][12] |

Table 2: Cellular Activity and Inactivation Rate

| Assay | Parameter | Value | Reference |

| Human Whole Blood (BCR-stimulated CD69 expression) | IC₅₀ | 11 nM | [5][12] |

| Human Whole Blood (BTK inactivation) | IC₅₀ | 5 nM | [5] |

| Human Whole Blood (BTK inactivation rate) | k_inact / K_i | 3.5 x 10⁻⁴ nM⁻¹ min⁻¹ | [2][5][13] |

Pharmacokinetic and Pharmacodynamic Profile

The pharmacological profile of this compound is characterized by rapid absorption and clearance from plasma, coupled with durable, high-level occupancy of the BTK target.

Table 3: Pharmacokinetic Parameters in Humans and Preclinical Species

| Parameter | Human | Mouse | Rat | Cynomolgus Monkey | Dog | Reference |

| Time to Max. Concentration (Tₘₐₓ) | ~1 hour | 0.58 - 1.0 h | 0.58 - 1.0 h | 0.58 - 1.0 h | 0.58 - 1.0 h | [1][12] |

| Plasma Half-life (t₁/₂) | 1.2 - 1.7 hours | 0.46 - 4.3 h | 0.46 - 4.3 h | 0.46 - 4.3 h | 0.46 - 4.3 h | [1][12] |

| Oral Bioavailability | N/A | 100% | 74% | 46% | 81% | [12][13] |

| Brain Penetration | Very Low (<5%) | <5% | <5% | N/A | <5% | [1][12] |

Table 4: Pharmacodynamic Parameters in Humans (Phase I Study)

| Parameter | Finding | Reference |

| BTK Occupancy (single 10 mg dose) | Reached 100% | [1][10][11] |

| BTK Occupancy Half-life (multiple doses) | 115 - 154 hours | [1][10] |

| Pharmacodynamic Effect | Maintained after plasma levels are undetectable | [10][11] |

Key Experimental Protocols

The characterization of this compound relies on a suite of specialized biochemical and cellular assays.

Protocol: In Vitro BTK Enzyme Inhibition Assay (ADP-Glo™ Format)

This assay quantifies BTK activity by measuring the amount of ADP produced during the kinase reaction.

-

Reagent Preparation : Dilute recombinant human BTK enzyme, polypeptide substrate (e.g., Poly (4:1 Glu, Tyr)), ATP, and serial dilutions of this compound in a kinase buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[14]

-

Kinase Reaction : In a 384-well plate, add 1 µL of this compound dilution, 2 µL of BTK enzyme, and 2 µL of the substrate/ATP mixture.[14]

-

Incubation : Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

ADP Detection : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Signal Generation : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.[14]

-

Data Acquisition : Measure luminescence using a plate reader.

-

Analysis : Convert luminescence values to % inhibition relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: Cellular BTK Target Engagement (Whole Blood CD69 Assay)

This flow cytometry-based assay measures the functional consequence of BTK inhibition in a physiologically relevant matrix.

-

Sample Preparation : Collect fresh human whole blood in heparinized tubes.

-

Inhibitor Incubation : Aliquot blood and incubate with serial dilutions of this compound for a specified time (e.g., 1-2 hours) at 37°C.

-

B-Cell Stimulation : Add a BCR stimulant (e.g., anti-IgM antibody) to activate B-cells and induce CD69 expression. Continue incubation (e.g., 18-24 hours).

-

Cell Staining : Lyse red blood cells using a lysis buffer. Stain the remaining leukocytes with fluorescently-conjugated antibodies against a B-cell marker (e.g., CD20) and the activation marker CD69.

-

Flow Cytometry : Acquire data on a flow cytometer.

-

Analysis : Gate on the B-cell population (CD20-positive cells) and quantify the expression of CD69. Calculate the percent inhibition of CD69 expression at each this compound concentration to determine the cellular IC₅₀.[5]

Protocol: In Vivo BTK Occupancy Measurement

This mass spectrometry-based method provides a direct measure of target engagement in clinical and preclinical studies.[1][10]

-

Sample Collection : Collect blood samples from subjects at various time points post-dose. Isolate peripheral blood mononuclear cells (PBMCs).

-

Cell Lysis : Lyse the isolated PBMCs to release cellular proteins, including BTK.

-

Protein Digestion : Denature and digest the total protein lysate into smaller peptides using a protease like trypsin. This generates peptides containing the Cys481 residue.

-

LC-MS/MS Analysis : Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Quantification : Develop a targeted mass spectrometry method to specifically detect and quantify two distinct peptides: the native, unoccupied BTK peptide and the this compound-adducted (occupied) BTK peptide.

-

Occupancy Calculation : The percentage of BTK occupancy is calculated as: [Occupied Peptide] / ([Occupied Peptide] + [Unoccupied Peptide]) * 100.

Conclusion

This compound is a highly potent and selective covalent inhibitor of Bruton's tyrosine kinase. Its mechanism of action ensures rapid and sustained inactivation of BTK, effectively shutting down the B-cell receptor signaling pathway. The pharmacological profile, characterized by rapid clearance from plasma but exceptionally long-lasting target occupancy, highlights a desirable disconnect between pharmacokinetics and pharmacodynamics, supporting its development for the treatment of autoimmune diseases.[1][10] The robust preclinical data and well-characterized profile make this compound a significant molecule in the landscape of targeted immunomodulatory therapies.

References

- 1. Safety, pharmacokinetics and pharmacodynamics of this compound (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Bruton’s Tyrosine Kinase Inhibition as an Emerging Therapy in Systemic Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. Safety, pharmacokinetics and pharmacodynamics of this compound (BMS-986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo-controlled trial in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. selleckchem.com [selleckchem.com]

- 13. abmole.com [abmole.com]

- 14. promega.com [promega.com]

Preclinical data on Branebrutinib for autoimmune disease

An In-depth Technical Guide to the Preclinical Data of Branebrutinib in Autoimmune Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (BMS-986195) is a potent, highly selective, orally administered small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a covalent, irreversible inhibitor, it forms a specific bond with a cysteine residue in the active site of BTK, leading to its rapid and sustained inactivation.[1] BTK is a critical non-receptor tyrosine kinase in the signaling pathways of B-cell receptors (BCR) and Fc receptors, which are pivotal in the development and function of B-lymphocytes and myeloid cell activation.[1][3] Its role in signaling pathways implicated in the pathophysiology of autoimmune diseases like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE) makes it a compelling therapeutic target.[3][4][5] This document provides a comprehensive overview of the preclinical data that supported the clinical development of this compound for autoimmune diseases.

Mechanism of Action and In Vitro Potency

This compound functions by covalently modifying a cysteine residue within the BTK active site, resulting in irreversible inhibition.[1][2] This mechanism leads to a rapid rate of inactivation. The potency of this compound has been quantified through various in vitro assays.

Table 1: In Vitro Potency of this compound

| Target/Assay | IC50 Value | Reference |

|---|---|---|

| BTK (enzymatic assay) | 0.1 nM | [4][6] |

| BCR-stimulated CD69 Expression (Human Whole Blood) | 11 nM | [3][6] |

| BTK Inactivation (Human Whole Blood) | 5 nM |[3] |

BTK Signaling Pathway and Inhibition by this compound

BTK is a key mediator downstream of both B-cell receptors and Fc receptors on various immune cells.[3] Upon receptor activation, BTK is recruited and activated, initiating a cascade of downstream signaling that leads to cell proliferation, differentiation, and production of autoantibodies and inflammatory cytokines. This compound's covalent inhibition blocks these critical functions.

Caption: BTK signaling pathway and mechanism of this compound inhibition.

Selectivity Profile

A key attribute of this compound is its high selectivity, which minimizes the potential for off-target side effects. It was profiled against a large panel of kinases, demonstrating a highly specific inhibition profile.

Table 2: Kinase Selectivity of this compound

| Kinase | Selectivity vs. BTK | IC50 Value | Reference |

|---|---|---|---|

| BTK | - | 0.1 nM | [4][6] |

| TEC | 9-fold | 0.9 nM | [6] |

| BMX | 15-fold | 1.5 nM | [6] |

| TXK | 50-fold | 5.0 nM | [6] |

| Other Kinases (panel of 240) | >5,000-fold | Not specified | [1][2][3][6] |

| EGFR Family Kinases | Lacks activity | Not specified |[1] |

This high selectivity, particularly the lack of activity against EGFR, distinguishes this compound from first-generation BTK inhibitors and suggests a more favorable safety profile.[1]

Preclinical Pharmacokinetics

Pharmacokinetic properties of this compound were evaluated across multiple species, demonstrating good oral bioavailability and distribution characteristics suitable for a once-daily oral dosing regimen.

Table 3: Multi-Species Pharmacokinetic Parameters of this compound

| Parameter | Mouse | Rat | Cynomolgus Monkey | Dog | Reference |

|---|---|---|---|---|---|

| Absolute Oral Bioavailability | 100% | 74% | 46% | 81% | [6] |

| Plasma T1/2 (IV) | 0.46 h | 1.1 h | 4.3 h | 2.5 h | [6] |

| Tmax (Oral) | 0.58 h | 1.0 h | 0.83 h | 0.75 h | [6] |

| Brain Penetration (% of plasma) | <5% | <5% | Not specified | <5% |[1][6] |

The low brain penetration is a notable feature, potentially reducing the risk of central nervous system side effects.[1][6]

In Vivo Efficacy in Autoimmune Disease Models

This compound has demonstrated robust efficacy in well-established murine models of rheumatoid arthritis and lupus, validating its therapeutic potential.

Table 4: In Vivo Efficacy of this compound in Murine Models

| Model | Species | Dose | Key Findings | Reference |

|---|---|---|---|---|

| Collagen-Induced Arthritis (CIA) & Collagen Antibody-Induced Arthritis | Mouse | ≥0.5 mg/kg (once daily) | - Protection against clinically evident disease- Prevention of histological joint damage- Inhibition of bone mineral density loss- Achieved ≥90% BTK inactivation in vivo | [1][2] |

| Lupus Nephritis (NZB/W F1) | Mouse | As low as 0.2 mg/kg | - Potent reduction in proteinuria- Robust inhibition of BTK activity |[1] |

These studies show that low oral doses of this compound can achieve high levels of BTK target engagement, leading to significant therapeutic effects in models that mimic human autoimmune diseases.[1]

Experimental Methodologies

The preclinical evaluation of this compound involved a series of standardized and robust experimental protocols.

-

Kinase Selectivity Profiling: The inhibitory activity of this compound was assessed against a panel of over 240 kinases. These assays typically involve measuring the ability of the compound to inhibit the phosphorylation of a substrate by each specific kinase, often using radiometric or fluorescence-based detection methods to determine IC50 values.

-

Human Whole Blood B-Cell Activation Assay: To measure cellular potency, fresh human whole blood was stimulated with an anti-IgD antibody to activate B-cells via the BCR. The expression of the activation marker CD69 on the surface of B-cells was then quantified using flow cytometry. The IC50 was determined by measuring the concentration of this compound required to inhibit 50% of the CD69 upregulation.[3]

-

Murine Collagen-Induced Arthritis (CIA) Model: This is a standard animal model for rheumatoid arthritis. Disease is induced in susceptible mouse strains by immunization with type II collagen emulsified in Freund's adjuvant. Following disease onset, mice were treated orally with this compound or vehicle. Efficacy was assessed by monitoring clinical signs of arthritis (e.g., paw swelling, clinical score), histological analysis of joint damage, and measurement of bone mineral density.[1][2]

-

Murine Lupus Nephritis Model: The NZB/W F1 hybrid mouse spontaneously develops an autoimmune syndrome with autoantibodies and severe immune complex-mediated glomerulonephritis that closely resembles human SLE. Mice were treated with this compound, and therapeutic efficacy was primarily evaluated by measuring the reduction of proteinuria, a key clinical marker of kidney damage.[1]

Caption: Generalized workflow for in vivo autoimmune model studies.

Preclinical to Clinical Translation Strategy

The preclinical data collectively provided a strong rationale for advancing this compound into clinical trials for autoimmune diseases. The strategy was built on demonstrating high potency and selectivity in vitro, which translated to robust efficacy in relevant in vivo models at doses that were well-tolerated and associated with favorable pharmacokinetic properties.

Caption: Logical progression from preclinical findings to clinical development.

Conclusion

The comprehensive preclinical data package for this compound strongly supports its development as a therapeutic agent for autoimmune diseases. Its high potency and exceptional selectivity for BTK, combined with potent activity in cellular assays, translate into robust in vivo efficacy in established animal models of arthritis and lupus. Favorable pharmacokinetic properties, including good oral bioavailability and low brain penetration, further enhance its drug-like profile. These findings provided a solid scientific foundation for the successful transition of this compound into clinical evaluation for a range of immune-mediated disorders.[1][7]

References

- 1. Safety, pharmacokinetics and pharmacodynamics of this compound (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bruton’s Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Bruton’s Tyrosine Kinase Inhibition as an Emerging Therapy in Systemic Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. hra.nhs.uk [hra.nhs.uk]

Branebrutinib's Modulation of B Cell Activation: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of branebrutinib (BMS-986195), a potent and highly selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK). Developed for the treatment of autoimmune diseases, this compound's mechanism of action centers on the disruption of B cell receptor (BCR) signaling pathways, which are critical for B cell development, activation, and function.[1][2][3][4] This document outlines the quantitative measures of this compound's potency, details the experimental protocols used to ascertain its effects, and visualizes the intricate signaling cascades it modulates.

Quantitative Assessment of this compound's Inhibitory Activity

This compound demonstrates exceptional potency and selectivity for BTK. As a covalent inhibitor, it forms an irreversible bond with a cysteine residue in the active site of the BTK enzyme, leading to its rapid and sustained inactivation.[3] The following tables summarize the key quantitative data gathered from in vitro and cellular assays.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (BTK) | 0.1 nM | Recombinant Human BTK Enzyme Assay | [1][4][5] |

| IC50 (TEC) | 0.9 nM | Recombinant Human TEC Enzyme Assay | [5] |

| IC50 (BMX) | 1.5 nM | Recombinant Human BMX Enzyme Assay | [5] |

| IC50 (TXK) | 5 nM | Recombinant Human TXK Enzyme Assay | [5] |

| Selectivity | >5000-fold for BTK over 240 other kinases | Kinase Panel Screening | [3][5] |

Table 1: In Vitro Enzymatic Activity of this compound

| Parameter | Value | Assay | Cell Type | Reference |

| IC50 (CD69 Expression) | 11 nM | BCR-Stimulated Human Whole Blood Assay | Human B Cells | [2][5] |

| IC50 (BTK Inactivation) | 5 nM | BTK Occupancy Assay | Human Whole Blood | [2] |

| IC50 (Calcium Flux) | 7 nM | BCR-Stimulated Calcium Flux Assay | Ramos B Cells | [2] |

| IC50 (CD86 Expression) | <1 nM | B Cell Activation Assay | Human B Cells | [2][6] |

| IC50 (Cytokine Production) | <1 nM | B Cell Activation Assay | Human B Cells | [2] |

Table 2: Cellular Activity of this compound in B Cell Function Assays

Core Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effect of this compound on B cell activation.

Recombinant BTK Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified BTK.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human BTK.

-

Materials:

-

Recombinant human BTK enzyme

-

ATP and a suitable peptide substrate

-

This compound at various concentrations

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

-

96-well microplates

-

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant BTK enzyme to each well.

-

Add the diluted this compound or vehicle control to the wells and pre-incubate for a specified time to allow for covalent bond formation.

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

-

Allow the reaction to proceed for a defined period at a controlled temperature.

-

Terminate the reaction and measure the remaining ATP levels using a luminescent readout system.

-

Calculate the percentage of BTK activity inhibition for each this compound concentration relative to the vehicle control.

-

Plot the inhibition data against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

B Cell Activation Assay (CD69/CD86 Expression)

This whole-blood assay measures the effect of this compound on the activation of B lymphocytes by assessing the expression of cell surface activation markers.[2]

-

Objective: To determine the IC50 of this compound for the inhibition of BCR-stimulated upregulation of CD69 and CD86 on primary human B cells.

-

Materials:

-

Freshly drawn human whole blood from healthy donors

-

Anti-IgM antibody (or other BCR stimulus)

-

This compound at various concentrations

-

RPMI 1640 medium

-

Fluorescently labeled antibodies against CD19, CD69, and CD86

-

Red blood cell lysis buffer

-

FACS buffer (PBS with BSA and sodium azide)

-

Flow cytometer

-

-

Procedure:

-

Dilute whole blood with RPMI 1640 medium.

-

Aliquot the diluted blood into a 96-well plate.

-

Add serial dilutions of this compound or vehicle control to the wells and pre-incubate.

-

Stimulate B cell activation by adding anti-IgM antibody. An unstimulated control should be included.

-

Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Lyse red blood cells using a lysis buffer.

-

Wash the remaining cells with FACS buffer.

-

Stain the cells with a cocktail of fluorescently labeled antibodies (anti-CD19 for B cell gating, anti-CD69, and anti-CD86).

-

Acquire data on a flow cytometer.

-

Analyze the data by gating on the CD19-positive B cell population and quantifying the median fluorescence intensity (MFI) or percentage of positive cells for CD69 and CD86.

-

Calculate the IC50 value as described in the previous protocol.

-

Calcium Flux Assay

This assay measures the mobilization of intracellular calcium, a critical early event in BCR signaling.[2]

-

Objective: To assess the inhibitory effect of this compound on BCR-induced calcium flux in a B cell line.

-

Materials:

-

Ramos B cells (or other suitable B cell line)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)

-

This compound at various concentrations

-

Anti-IgM antibody (or other BCR stimulus)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

Flow cytometer or fluorescence plate reader capable of kinetic measurements

-

-

Procedure:

-

Harvest Ramos B cells and wash them with HBSS.

-

Load the cells with the calcium-sensitive dye in the presence of Pluronic F-127.

-

Wash the cells to remove excess dye and resuspend them in HBSS.

-

Treat the cells with various concentrations of this compound or vehicle control and incubate.

-

Establish a baseline fluorescence reading on the flow cytometer or plate reader.

-

Add the anti-IgM antibody to stimulate the cells and immediately begin recording the fluorescence intensity over time.

-

Analyze the kinetic data to determine the peak fluorescence intensity or the area under the curve for each condition.

-

Normalize the data to the vehicle control and calculate the IC50 value.

-

Visualizing this compound's Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: this compound's inhibition of the B cell receptor signaling pathway.

Caption: Workflow for assessing B cell activation via CD69 expression.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Safety, pharmacokinetics and pharmacodynamics of this compound (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. cancer-research-network.com [cancer-research-network.com]

Branebrutinib's Covalent Engagement of BTK Cys481: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism by which branebrutinib (BMS-986195), a potent and highly selective Bruton's tyrosine kinase (BTK) inhibitor, forms a covalent bond with the Cys481 residue. This document details the underlying signaling pathways, experimental methodologies to characterize this interaction, and key quantitative data, serving as a comprehensive resource for professionals in the field of drug discovery and development.

Introduction to this compound and BTK

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family, playing a crucial role in various signaling pathways essential for the function of hematopoietic cells, excluding T cells and terminally differentiated plasma cells.[1] It is a key component of the B cell receptor (BCR) signaling pathway, which governs B cell proliferation, differentiation, and survival.[2] Dysregulation of BTK activity is implicated in the pathophysiology of B-cell malignancies and autoimmune diseases like rheumatoid arthritis and lupus.[1][3]

This compound is an orally administered small molecule that acts as a covalent, irreversible inhibitor of BTK.[4] Its mechanism involves the formation of a stable covalent bond with the cysteine 481 (Cys481) residue located within the ATP-binding site of BTK, leading to the rapid and sustained inactivation of the enzyme.[4][5] The high selectivity of this compound for BTK minimizes off-target effects, a desirable characteristic for therapeutic agents.[4]

Mechanism of Covalent Binding

The interaction of this compound with BTK is a two-step process:

-

Reversible Binding: Initially, this compound reversibly binds to the active site of BTK. This non-covalent interaction is governed by the inhibitor's intrinsic affinity for the enzyme, quantified by the inhibition constant (K_i).[1]

-

Covalent Bond Formation: Following the initial binding, a reactive group on this compound, a butynamide electrophile, forms a covalent bond with the thiol group of the Cys481 residue.[5] This irreversible step leads to the complete inactivation of BTK. The rate of this inactivation is denoted by k_inact.[1]

The overall potency of a covalent inhibitor like this compound is best described by the second-order rate constant, k_inact/K_i, which accounts for both the initial binding affinity and the rate of covalent modification.[1][5]

BTK Signaling Pathway

BTK is a central node in several signaling cascades, most notably the B cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB, promoting cell proliferation and survival.[2] The inhibition of BTK by this compound effectively blocks this signaling cascade.

Quantitative Data on this compound-BTK Interaction

The following tables summarize the key quantitative parameters defining the interaction of this compound with BTK.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species | Assay Condition | Reference |

| BTK IC50 | 0.1 nM | Human (recombinant) | Enzyme Assay | [3][6] |

| TEC IC50 | 0.9 nM | Human (recombinant) | Enzyme Assay | [7] |

| BMX IC50 | 1.5 nM | Human (recombinant) | Enzyme Assay | [7] |

| TXK IC50 | 5 nM | Human (recombinant) | Enzyme Assay | [7] |

| CD69 Expression IC50 | 11 nM | Human | Whole Blood Assay | [1][7] |

| BTK Inactivation IC50 | 5 nM | Human | Whole Blood Assay | [1] |

| Binding Affinity (Kd) | 0.11 nM | Human | In Vitro Binding Assay | [8] |

Table 2: Kinetic Parameters of this compound

| Parameter | Value | Species | Reference |

| k_inact/K_i | 3.5 x 10⁻⁴ nM⁻¹·min⁻¹ | Human | [1] |

| BTK Occupancy Half-life | 115-154 hours | Human | [9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of covalent inhibitors. Below are representative protocols for key experiments.

Recombinant BTK Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified BTK enzyme.

Protocol:

-

A solution of recombinant human BTK enzyme is prepared in a suitable kinase buffer.

-

This compound is serially diluted to various concentrations.

-

The enzyme is pre-incubated with the different concentrations of this compound for a defined period (e.g., 60 minutes) to allow for covalent bond formation.

-

The kinase reaction is initiated by the addition of a peptide substrate and ATP.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Human Whole Blood Assay for CD69 Expression

Objective: To assess the functional inhibition of BCR signaling by this compound in a cellular context.

Protocol:

-

Freshly drawn human whole blood is collected in heparinized tubes.

-

The blood is treated with various concentrations of this compound and incubated for a specific duration.

-

B cell activation is stimulated by adding a BCR agonist (e.g., anti-IgM antibody).

-

The samples are incubated to allow for the expression of the activation marker CD69 on the surface of B cells.

-

Red blood cells are lysed, and the remaining white blood cells are stained with fluorescently labeled antibodies against B cell markers (e.g., CD19 or CD20) and CD69.

-

The percentage of CD69-positive B cells is determined by flow cytometry.

-

The IC50 value is calculated from the concentration-dependent inhibition of CD69 expression.

Mass Spectrometry for BTK Occupancy

Objective: To directly measure the covalent binding of this compound to BTK Cys481 in vivo or in vitro.

Protocol:

-

Biological samples (e.g., peripheral blood mononuclear cells from treated subjects or in vitro treated cells) are collected.

-

Cells are lysed to release the proteins.

-

BTK is immunoprecipitated from the cell lysate using a specific anti-BTK antibody.

-

The immunoprecipitated BTK is then subjected to liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

-

The mass of the BTK protein or a peptide fragment containing the Cys481 residue is measured.

-

A mass shift corresponding to the adduction of this compound to the Cys481 residue confirms covalent binding.

-

The ratio of the this compound-bound BTK to the total BTK provides a quantitative measure of target occupancy.[4]

Logical Relationship of this compound's Covalent Inhibition

The following diagram illustrates the logical progression from the initial reversible binding to the final irreversible inactivation of BTK by this compound.

Conclusion

This compound demonstrates a highly potent and selective covalent inhibition of BTK through a well-defined mechanism involving initial reversible binding followed by the formation of an irreversible covalent bond with the Cys481 residue. The quantitative data and experimental protocols outlined in this guide provide a robust framework for understanding and evaluating the interaction of this compound with its target. This in-depth knowledge is critical for the ongoing research and development of targeted therapies for B-cell malignancies and autoimmune disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Safety, pharmacokinetics and pharmacodynamics of this compound (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Potent and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase with Oral Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Safety, pharmacokinetics and pharmacodynamics of this compound (BMS-986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo-controlled trial in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacodynamics of Branebrutinib in in vitro models

An In-Depth Technical Guide to the In Vitro Pharmacodynamics of Branebrutinib

This compound (BMS-986195) is a highly potent and selective, orally administered, small-molecule covalent inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2] As a member of the Tec family of non-receptor tyrosine kinases, BTK is a critical signaling component in various hematopoietic cells, excluding T cells and terminally differentiated plasma cells.[3] It plays an essential role in the signaling pathways of the B-cell receptor (BCR), Fcγ receptor in monocytes, Fcε receptor in granulocytes, and the RANK receptor in osteoclasts.[3][4][5][6] Consequently, the pharmacological inhibition of BTK by this compound presents a promising therapeutic strategy for autoimmune diseases such as rheumatoid arthritis and lupus.[3][4][5]

This guide provides a comprehensive overview of the in vitro pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound functions as a covalent, irreversible inhibitor of BTK.[3] It achieves this by covalently modifying a cysteine residue (Cys481) within the active site of the BTK enzyme, leading to its rapid and sustained inactivation.[1][7] This targeted inhibition effectively blocks downstream signaling cascades that are crucial for B-cell activation, proliferation, cytokine production, and expression of co-stimulatory molecules.[3]

Quantitative Pharmacodynamic Data

The in vitro potency and selectivity of this compound have been characterized across a range of biochemical and cellular assays. The following tables summarize the key quantitative findings.

Table 1: Biochemical Assay Potency of this compound against Tec Family Kinases

| Kinase Target | IC50 (nM) | Reference |

| BTK | 0.1 | [4][7][8] |

| TEC | 0.9 | [8] |

| BMX | 1.5 | [8] |

| TXK | 5.0 | [8] |

Table 2: Cellular Assay Potency and Activity of this compound

| Assay Description | Cell Type / System | Endpoint Measured | IC50 (nM) | Reference |

| B-Cell Receptor (BCR) Activation | Human Whole Blood | CD69 Expression | 11 | [3][8] |

| BTK Inactivation | Human Whole Blood | BTK Occupancy | 5 | [3] |

| B-Cell Receptor (BCR) Signaling | Ramos B-Cells | Calcium Flux | 7 | [3] |

| B-Cell Functional Endpoints | B-Cells | Cytokine Production, Proliferation, CD86 Expression | < 1 | [3] |

Table 3: Kinetic and Selectivity Profile of this compound

| Parameter | Value | System | Reference |

| Second-Order Rate of Inactivation | 3.5 × 10⁻⁴ nM⁻¹·min⁻¹ | Human Whole Blood | [3] |

| Kinase Selectivity | >5,000-fold vs. 240 kinases | Kinase Panel | [1][8] |

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and experimental designs is crucial for understanding the pharmacodynamics of this compound.

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.

Caption: Generalized workflow for an in vitro biochemical kinase assay to determine IC50 values.

Detailed Experimental Protocols

Human Recombinant BTK Enzyme Assay

This assay is designed to determine the direct inhibitory activity of this compound on purified BTK enzyme.

-

Reagent Preparation: Recombinant human BTK enzyme, a suitable kinase buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT), ATP, and a generic substrate are prepared.[9] this compound is serially diluted to create a range of concentrations.

-

Assay Procedure: The assay is typically performed in a 384-well plate format.

-

A small volume (e.g., 1 µL) of diluted this compound or DMSO (vehicle control) is added to the wells.[9]

-

A solution containing the BTK enzyme is then added.[9]

-

The plate is pre-incubated for a defined period to allow the covalent inhibitor to bind to the enzyme.

-

The kinase reaction is initiated by adding a mixture of ATP and the substrate.

-

The reaction proceeds for a set time (e.g., 60 minutes) at room temperature.[9]

-

-

Detection: The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production via a luminescent signal.[9]

-

Data Analysis: The luminescent signal is plotted against the concentration of this compound to generate a dose-response curve, from which the IC50 value is calculated.

Ramos B-Cell Calcium Flux Assay

This cellular assay measures this compound's ability to inhibit BCR-mediated signaling in a human B-cell line.[3]

-

Cell Preparation: Ramos B-cells are harvested and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Incubation: The dye-loaded cells are pre-incubated with various concentrations of this compound or vehicle control for a specified time.

-

BCR Stimulation: The cells are then stimulated with an anti-IgM antibody to cross-link the B-cell receptors, initiating the signaling cascade that leads to a rapid increase in intracellular calcium.

-

Detection: The change in fluorescence, corresponding to the influx of intracellular calcium, is measured over time using a plate reader or flow cytometer.

-

Data Analysis: The inhibition of the calcium flux signal at different this compound concentrations is used to calculate an IC50 value, reflecting the compound's potency in a cellular context.

Human Whole Blood CD69 Expression Assay

This ex vivo assay assesses the functional consequence of BTK inhibition in a physiologically relevant matrix.[3][8]

-

Blood Collection and Treatment: Freshly drawn human whole blood is collected in heparinized tubes. Aliquots of the blood are treated with serial dilutions of this compound or vehicle control and incubated.

-

B-Cell Stimulation: B-cells within the whole blood are stimulated to mimic an immune response, typically using an anti-IgD antibody or other BCR agonists.

-

Incubation: The treated and stimulated blood is incubated for several hours (e.g., 18-24 hours) at 37°C to allow for the expression of activation markers.

-

Staining and Lysis: Red blood cells are lysed, and the remaining white blood cells are stained with fluorescently-labeled antibodies against B-cell markers (e.g., CD19 or CD20) and the activation marker CD69.

-

Flow Cytometry Analysis: The expression level of CD69 on the B-cell population is quantified using flow cytometry.

-

Data Analysis: The percentage of CD69-positive B-cells is determined for each this compound concentration, and the data is used to calculate an IC50 value for the inhibition of B-cell activation.

References

- 1. Safety, pharmacokinetics and pharmacodynamics of this compound (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety, pharmacokinetics and pharmacodynamics of this compound (BMS-986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo-controlled trial in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of this compound (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid in Vivo Inactivation of Bruton's Tyrosine Kinase (BTK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications [mdpi.com]

- 8. selleckchem.com [selleckchem.com]

- 9. promega.com [promega.com]

Branebrutinib: A Technical Whitepaper on Early Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branebrutinib (BMS-986195) is a potent and highly selective, orally administered, covalent inhibitor of Bruton's tyrosine kinase (BTK). Early research has demonstrated its significant therapeutic potential in the treatment of autoimmune diseases. This document provides an in-depth technical guide summarizing the foundational preclinical and early clinical research on this compound. It includes a comprehensive overview of its mechanism of action, key quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Bruton's tyrosine kinase is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a critical signaling element downstream of the B-cell receptor (BCR) and Fc receptors, playing a pivotal role in the activation, proliferation, and survival of B-lymphocytes. Dysregulation of BTK signaling is implicated in the pathophysiology of numerous autoimmune diseases, including rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and Sjögren's syndrome. This compound has been engineered to covalently bind to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inactivation.[1][2] This targeted approach offers the potential for high efficacy and a favorable safety profile in the management of autoimmune disorders.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting BTK, thereby modulating signaling pathways crucial for B-cell function. Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors such as NF-κB and NFAT. These transcription factors drive the expression of genes involved in B-cell proliferation, differentiation, and the production of autoantibodies and pro-inflammatory cytokines. By irreversibly inhibiting BTK, this compound effectively blocks these downstream events.

Caption: BTK Signaling Pathway and this compound's Point of Intervention.

Quantitative Data

The following tables summarize the key quantitative data from early preclinical and clinical studies of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 (nM) | Kinase Family | Selectivity vs. BTK | Reference |

| BTK | 0.1 | Tec | - | [2] |

| TEC | 0.9 | Tec | 9-fold | [2] |

| BMX | 1.5 | Tec | 15-fold | [2] |

| TXK | 5 | Tec | 50-fold | [2] |

| Other (240 kinases) | >5000 | Various | >5000-fold | [2] |

Table 2: In Vitro Cellular Activity of this compound

| Assay | Cell Type | IC50 (nM) | Reference |

| BCR-stimulated CD69 Expression | Human Whole Blood | 11 | [2] |

| B-cell Proliferation | B-cells | <1 | [3] |

| IL-6 Production | B-cells | <1 | [3] |

| CD86 Expression | B-cells | <1 | [3] |

| FcγR-dependent TNF-α Production | Human Cells | Similar to B-cell assays | [3] |

Table 3: Preclinical Pharmacokinetics of this compound

| Species | Oral Bioavailability (%) | Plasma T1/2 (i.v.) (h) | Tmax (p.o.) (h) | Brain Penetration | Reference |

| Mouse | 100 | 0.46 - 4.3 | 0.58 - 1.0 | <5% of plasma concentration | [2] |

| Rat | 74 | 0.46 - 4.3 | 0.58 - 1.0 | <5% of plasma concentration | [2] |

| Dog | 81 | 0.46 - 4.3 | 0.58 - 1.0 | <5% of plasma concentration | [2] |

| Cynomolgus Monkey | 46 | 0.46 - 4.3 | 0.58 - 1.0 | Not Reported | [2] |

Table 4: Phase I Clinical Trial in Healthy Volunteers (NCT02705989)

| Study Design | Dose Range (Single Ascending Dose) | Dose Range (Multiple Ascending Dose) | Key Pharmacokinetic Findings | Key Pharmacodynamic Findings | Reference |

| Double-blind, placebo-controlled | 0.3 - 30 mg | 0.3 - 10 mg daily for 14 days | Rapidly absorbed (Tmax ~1h), short half-life (1.2-1.7h) | Rapid and high BTK occupancy (100% at 10 mg single dose), sustained pharmacodynamic effect | [4][5] |

Experimental Protocols

BTK Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of BTK by measuring the amount of ADP produced in the kinase reaction.

Protocol:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT).

-

Dilute recombinant human BTK enzyme, a suitable substrate (e.g., poly(Glu, Tyr) peptide), and ATP in the kinase buffer.

-

Prepare serial dilutions of this compound in the kinase buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of the this compound dilution (or DMSO as a vehicle control).

-

Add 2 µL of the diluted BTK enzyme.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus the BTK activity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Caption: Workflow for a typical BTK enzyme inhibition assay.

B-Cell Activation Assay (Whole Blood)

This assay measures the effect of this compound on the activation of B-cells in a physiologically relevant matrix.

Protocol:

-

Blood Collection and Treatment:

-

Collect heparinized whole blood from healthy donors.

-

Aliquot the blood into tubes and treat with various concentrations of this compound or vehicle control. Incubate for a specified time.

-

-

B-Cell Stimulation:

-

Stimulate B-cell activation by adding a cross-linking anti-IgD antibody. Include an unstimulated control.

-

Incubate for a defined period (e.g., 18-24 hours) at 37°C in a 5% CO₂ incubator.

-

-

Staining for Flow Cytometry:

-

Following stimulation, add a cocktail of fluorescently-labeled antibodies to identify B-cells and activation markers (e.g., anti-CD19, anti-CD27, anti-CD69, anti-CD86).

-

Incubate in the dark at 4°C for 30 minutes.

-

-

Red Blood Cell Lysis and Cell Fixation:

-

Lyse red blood cells using a lysis buffer.

-

Wash the remaining white blood cells with a suitable buffer (e.g., PBS with 2% FBS).

-

Fix the cells with a fixation buffer (e.g., 1% paraformaldehyde).

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the CD19-positive B-cell population.

-

Quantify the percentage of B-cells expressing the activation markers CD69 and CD86 in the treated versus untreated stimulated samples.

-

Caption: Workflow for a whole blood B-cell activation assay.

Collagen-Induced Arthritis (CIA) Mouse Model

This is a widely used preclinical model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.

Protocol:

-

Animal Model:

-

Use a susceptible mouse strain, typically DBA/1 mice, aged 8-10 weeks.

-

-

Induction of Arthritis:

-

On day 0, immunize the mice intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

-

On day 21, administer a booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

-

-

Treatment:

-

Administer this compound or vehicle control orally, once daily, starting from a predetermined time point (e.g., prophylactically from day 0 or therapeutically after the onset of clinical signs).

-

-

Clinical Assessment:

-

Monitor the mice regularly for the onset and severity of arthritis.

-

Score the paws based on a scale that assesses erythema and swelling (e.g., 0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with joint deformity).

-

-

Histopathological Analysis:

-

At the end of the study, collect the paws and process them for histological examination.

-

Score the joints for inflammation, pannus formation, cartilage damage, and bone erosion.

-

Conclusion

The early research on this compound has established it as a highly potent and selective covalent inhibitor of BTK. Preclinical studies have demonstrated its ability to effectively suppress B-cell activation and show robust efficacy in animal models of autoimmune diseases. The favorable pharmacokinetic and pharmacodynamic profile observed in early clinical trials in healthy volunteers supports its further development for the treatment of a range of autoimmune conditions. The data and protocols presented in this whitepaper provide a comprehensive foundation for researchers and drug development professionals interested in the therapeutic potential of this compound and the broader class of BTK inhibitors.

References

Branebrutinib: A Deep Dive into its Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Branebrutinib (BMS-986195) is a potent and highly selective, orally administered, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a key mediator in B-cell receptor (BCR) signaling, BTK is a critical therapeutic target for a range of B-cell malignancies and autoimmune diseases.[3][4] The efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity profile. This technical guide provides a comprehensive overview of the selectivity of this compound, presenting key data, outlining experimental methodologies, and visualizing relevant biological pathways and workflows.

Quantitative Selectivity Profile

This compound demonstrates exceptional potency against its primary target, BTK, and maintains a high degree of selectivity against other kinases, particularly those outside the Tec family of kinases.

Table 1: In Vitro Inhibitory Potency of this compound against Tec Family Kinases

| Kinase | IC50 (nM) | Assay Type |

| BTK | 0.1 | Cell-free assay |

| TEC | 0.9 | Cell-free assay |

| BMX | 1.5 | Cell-free assay |

| TXK | 5 | Cell-free assay |

| Data sourced from publicly available information.[5] |

Table 2: Cellular Activity of this compound

| Assay | Cell Type | Endpoint | IC50 (nM) |

| B-Cell Receptor (BCR) Activation | Human Whole Blood | CD69 Expression | 11 |

| B-Cell Receptor (BCR) Signaling | Ramos B Cells | Calcium Flux | 7 |

| BTK Inactivation | Human Whole Blood | Active-site Probe | 5 |

| Data sourced from publicly available information.[6] |

This compound exhibits remarkable selectivity, with over 5,000-fold greater potency for BTK compared to a panel of 240 other kinases.[1][5] Within the Tec family, it demonstrates a selectivity range of 9- to 1,000-fold for BTK over other members.[5] This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Mechanism of Action: Covalent and Irreversible Inhibition

This compound functions as a covalent, irreversible inhibitor of BTK. It forms a covalent bond with a specific cysteine residue (Cys481) within the active site of the BTK enzyme.[1] This irreversible binding leads to the rapid and sustained inactivation of BTK's kinase activity.

Caption: Covalent Inhibition of BTK by this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are often proprietary. However, based on standard industry practices and available literature, the following methodologies are representative of the assays used to determine its selectivity profile.

In Vitro Kinase Inhibition Assay (Hypothetical Protocol)

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against purified kinase enzymes.

Objective: To quantify the potency of this compound against BTK and other kinases.

Methodology: A common method is a radiometric assay, such as the one described by Promega, or a fluorescence-based assay.

-

Materials: Recombinant human BTK enzyme, appropriate kinase substrate (e.g., poly(Glu, Tyr) peptide), ATP (with a radiolabeled γ-³²P-ATP tracer for radiometric assays), kinase assay buffer, this compound serial dilutions, and a phosphocellulose membrane for capturing the phosphorylated substrate.

-

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and assay buffer.

-

Add serial dilutions of this compound to the reaction mixture and incubate for a predetermined time (e.g., 10 minutes) at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Allow the reaction to proceed for a specific duration (e.g., 30 minutes) at 30°C.

-

Stop the reaction and spot the mixture onto a phosphocellulose membrane.

-

Wash the membrane to remove unincorporated ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase activity inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Caption: Workflow of an In Vitro Kinase Inhibition Assay.

Cellular B-Cell Receptor (BCR) Signaling Assay

This assay assesses the ability of this compound to inhibit BCR-mediated signaling in a cellular context.

Objective: To measure the functional consequence of BTK inhibition in B-cells.

Methodology: A common method involves measuring changes in intracellular calcium levels following BCR stimulation.

-

Cell Line: Ramos B-cells, a human Burkitt's lymphoma cell line that endogenously expresses the BCR.

-

Materials: Ramos B-cells, cell culture medium, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM), anti-IgM antibody (to stimulate the BCR), this compound serial dilutions, and a flow cytometer or a fluorescence plate reader.

-

Procedure:

-

Load Ramos B-cells with the calcium-sensitive dye.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with serial dilutions of this compound.

-

Establish a baseline fluorescence reading.

-

Stimulate the cells with anti-IgM antibody.

-

Monitor the change in fluorescence over time, which corresponds to the influx of intracellular calcium.

-

Determine the IC50 of this compound by quantifying the inhibition of the calcium flux signal.

-

BTK Occupancy Assay

This assay directly measures the extent to which this compound is bound to BTK in a biological sample.

Objective: To determine the target engagement of this compound in vivo or ex vivo.

Methodology: A mass spectrometry-based approach is used to quantify both drug-bound and free BTK.[1][7]

-

Sample: Whole blood or peripheral blood mononuclear cells (PBMCs).

-

Procedure:

-

Lyse the cells to release intracellular proteins.

-

Enrich BTK from the lysate using an anti-BTK antibody conjugated to magnetic beads.

-

Perform on-bead trypsin digestion to generate peptides from both drug-bound and free BTK.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-